N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt featuring a benzothiazole core (4,7-dimethylbenzo[d]thiazol-2-yl), a morpholinoethyl side chain, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide backbone. The hydrochloride counterion enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. Its structural complexity arises from the integration of multiple heterocyclic systems, which may influence receptor binding affinity, metabolic stability, and pharmacokinetics .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-16-7-8-17(2)22-21(16)25-24(32-22)27(10-9-26-11-13-29-14-12-26)23(28)20-15-30-18-5-3-4-6-19(18)31-20;/h3-8,20H,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMYEBPSSAVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiazole moiety with a benzo[b][1,4]dioxine framework and a morpholinoethyl substituent. The presence of these structural elements suggests significant pharmacological potential, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.92 g/mol. The structure is characterized by:
- Thiazole Ring : Contributes to biological activity through interactions with cellular targets.
- Benzo[b][1,4]dioxine Structure : Enhances solubility and bioavailability.
- Morpholinoethyl Group : Potentially increases selectivity and reduces toxicity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism of action appears to involve the following pathways:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, inhibiting further proliferation.
- Inhibition of Key Signaling Pathways : Notably, it affects the AKT and ERK pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Biological Activity
| Activity Type | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Proliferation Inhibition | A431 | 1, 2, 4 | Significant reduction |
| Apoptosis Induction | A549 | 1, 2, 4 | Increased apoptosis rates |
| Migration Inhibition | A431/A549 | - | Reduced migration |
| Cytokine Reduction | RAW264.7 | - | Decreased IL-6 and TNF-α levels |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action positions it as a promising candidate for treating diseases characterized by both inflammation and tumor growth.
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
- Study on Benzothiazole Derivatives :
- Mechanistic Insights :
- Inflammatory Response Modulation :
Scientific Research Applications
Anticancer Research
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to interact with cellular pathways involved in tumor growth inhibition. For instance:
- Mechanism of Action : The compound is believed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A431 and A549 cells .
- Comparative Efficacy : Preliminary evaluations suggest that it may outperform other compounds in its class regarding anticancer activity due to its structural characteristics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics like norfloxacin and chloramphenicol .
- Antifungal Potential : The compound exhibited antifungal activity against strains like Aspergillus niger and Candida albicans, indicating its broad-spectrum efficacy .
Synthesis and Characterization
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo multiple reactions.
- Reaction Conditions : Careful control of temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity.
- Characterization Techniques : The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity .
Case Study 1: Anticancer Activity Assessment
A study focusing on the anticancer properties of benzothiazole derivatives highlighted the effectiveness of this compound. The compound was found to significantly inhibit cell proliferation in treated cancer cell lines while promoting apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Evaluation
In another investigation, the compound was part of a series of synthesized derivatives evaluated for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited stronger antimicrobial effects than traditional reference drugs, suggesting potential for development into new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison using data from the provided evidence:
Table 1: Structural and Functional Comparison
Key Comparison Points
Core Heterocycles The target compound’s benzo[d]thiazole and dihydrodioxine cores differ from the benzo[c]thiadiazole/oxadiazole systems in . Triazole derivatives () exhibit tautomerism (thione vs. thiol), which is absent in the target compound’s rigid structure .
Substituent Effects The morpholinoethyl group in the target compound provides polar interactions and solubility advantages over the di-p-tolylamino groups in DTCPB/DTCTBO, which are more lipophilic .
Synthetic Approaches The target compound’s synthesis likely involves multi-step coupling of benzothiazole and dihydrodioxine precursors, contrasting with the Friedel-Crafts and nucleophilic addition routes in .
Physicochemical Properties
- The hydrochloride salt form of the target compound ensures superior aqueous solubility compared to neutral analogs like DTCPB or trichloroethyl derivatives in .
- IR data from (e.g., νC=O at 1663–1682 cm⁻¹ in hydrazinecarbothioamides) contrasts with the target compound’s carboxamide and morpholine-related bands (~1650–1670 cm⁻¹ for amide C=O) .
Research Implications
- Compared to triazole thiones (), the absence of tautomerism in the target compound may simplify formulation and stability testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
